3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyridazine and pyrazine rings. The fluorophenyl group is introduced through a nucleophilic substitution reaction. The pyrrolidine ring is then constructed via cyclization reactions. The final step involves coupling the pyridazine and pyrazine rings with the pyrrolidine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and may require specific temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide: A similar compound with a pyrrolidine ring and a fluorophenyl group, used as a PET imaging probe.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a pyrazoline ring, investigated for its neurotoxic potentials.
Uniqueness
3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C20H17FN6O |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C20H17FN6O/c21-16-3-1-2-15(10-16)17-4-5-19(26-25-17)28-13-14-6-9-27(12-14)20-18(11-22)23-7-8-24-20/h1-5,7-8,10,14H,6,9,12-13H2 |
InChI Key |
WQCTVBJYGQTDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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